Dipropan-2-yl (3-bromopropyl)phosphonate
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Overview
Description
Dipropan-2-yl (3-bromopropyl)phosphonate is an organic compound with the molecular formula C7H16BrO3P. It is also known as diethyl (3-bromopropyl)phosphonate. This compound is a colorless to light yellow liquid with a characteristic odor. It is primarily used as a reagent in organic synthesis and has applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl (3-bromopropyl)phosphonate is typically synthesized through a three-step reaction process:
Reaction of 1,3-dibromopropane with diethyl phosphite: This reaction is carried out under basic conditions to form an intermediate phosphonate ester.
Treatment with hydrogen bromide: The intermediate is then treated with hydrogen bromide to form a brominated phosphonate ester.
Hydrolysis with nitric acid: Finally, the brominated ester is hydrolyzed using a nitric acid solution to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the process is carried out in controlled environments to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (3-bromopropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydrides are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Oxidation Products: Phosphonic acids are the major products of oxidation reactions.
Reduction Products: Phosphines are the major products of reduction reactions.
Scientific Research Applications
Dipropan-2-yl (3-bromopropyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of dipropan-2-yl (3-bromopropyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be easily substituted by other nucleophiles, making it a versatile reagent in organic synthesis. The phosphonate group can also participate in oxidation and reduction reactions, allowing for the formation of various products .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (3-chloropropyl)phosphonate
- Diethyl (3-iodopropyl)phosphonate
- Diethyl (3-fluoropropyl)phosphonate
Uniqueness
Dipropan-2-yl (3-bromopropyl)phosphonate is unique due to its bromine atom, which makes it more reactive in substitution reactions compared to its chloro, iodo, and fluoro counterparts. This increased reactivity allows for a wider range of applications in organic synthesis and industrial processes .
Properties
CAS No. |
53773-77-6 |
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Molecular Formula |
C9H20BrO3P |
Molecular Weight |
287.13 g/mol |
IUPAC Name |
1-bromo-3-di(propan-2-yloxy)phosphorylpropane |
InChI |
InChI=1S/C9H20BrO3P/c1-8(2)12-14(11,7-5-6-10)13-9(3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
RBIXKURVGCMNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CCCBr)OC(C)C |
Origin of Product |
United States |
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